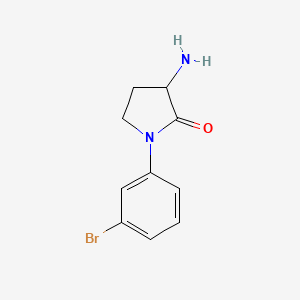

3-Amino-1-(3-bromophenyl)pyrrolidin-2-one

Overview

Description

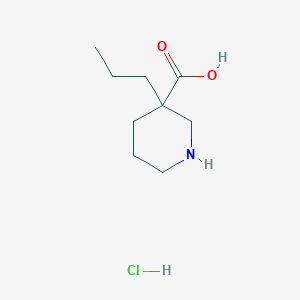

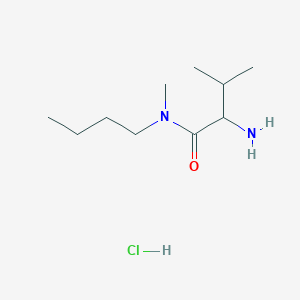

3-Amino-1-(3-bromophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.12 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones, which includes this compound, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring attached to a 3-bromophenyl group and an amino group .Scientific Research Applications

Synthesis and Antitumor Activity

A study by Wang et al. (2011) discusses the synthesis of 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain, which exhibited potent antitumor activity in vitro and in vivo. This synthesis involved the conversion of hydroxyl acetylen-thiophene carboxylic esters to thiophenyl-α-bromomethylketones and condensation with 2,4-diamino-6-hydroxypyrimidine. The resulting compounds showed selective inhibition of cell proliferation in cells expressing folate receptors and the proton-coupled folate transporter, particularly against KB and IGROV1 human tumor cells. This highlights the potential therapeutic applications of compounds synthesized using similar methodologies to 3-Amino-1-(3-bromophenyl)pyrrolidin-2-one in cancer treatment (Wang et al., 2011).

Structural and Quantum Mechanical Studies

Srikanth et al. (2020) conducted detailed molecular structure analysis, conformational search, and spectroscopic characterization of a pyrrole analogue, demonstrating the significance of pyrroles in medicinal activities. Their study utilized X-Ray diffraction and various spectroscopic methods to understand the compound's stability, vibrational modes, and bioactivity prediction. This research underlines the importance of pyrroles, similar to this compound, in developing compounds with potential medicinal applications (Srikanth et al., 2020).

Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines

Roslan et al. (2016) developed a method for synthesizing disubstituted 3-phenylimidazo[1,2-a]pyridines, which involved coupling 2-aminopyridine with various substrates. This method utilized a 2-aminopyridine/CBrCl3 system as an α-bromination shuttle, illustrating the versatility of pyrrolidine derivatives like this compound in synthesizing complex heterocyclic compounds. Such compounds have potential applications in various fields, including medicinal chemistry and material science (Roslan et al., 2016).

Catalytic Pyrrole Synthesis

Michlik and Kempe (2013) introduced a sustainable iridium-catalyzed pyrrole synthesis method, which involved deoxygenating and linking secondary alcohols and amino alcohols via C–N and C–C bonds. This process, which also released hydrogen gas, highlights the potential of utilizing pyrrolidine derivatives in eco-friendly catalysis for synthesizing pyrroles, an important class of compounds with wide applications in biochemistry, pharmacy, and materials science (Michlik & Kempe, 2013).

Safety and Hazards

The safety information for 3-Amino-1-(3-bromophenyl)pyrrolidin-2-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name |

3-amino-1-(3-bromophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-7-2-1-3-8(6-7)13-5-4-9(12)10(13)14/h1-3,6,9H,4-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPVKUNCTUOQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1527174.png)

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)